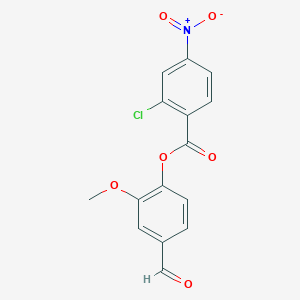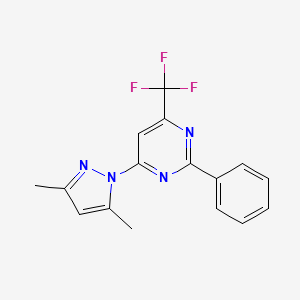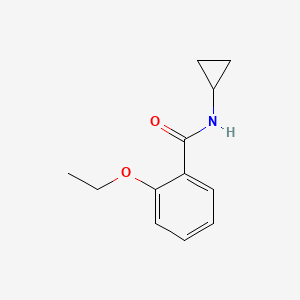![molecular formula C19H20N4O B5808624 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide, also known as compound 1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1 is not yet fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and pathways involved in tumor growth, inflammation, and bacterial infection.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have antibacterial effects by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1 in lab experiments is its versatility. It can be used in various assays to study its effects on different pathways and processes. Additionally, it has shown low toxicity in vitro and in vivo studies. However, one limitation of using this compound 1 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1. One direction is to study its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Another direction is to investigate its pharmacokinetics and pharmacodynamics to optimize its use in clinical settings. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its development.
Métodos De Síntesis
Compound 1 can be synthesized using a three-step process. The first step involves the synthesis of 2-(4-pyridinyl)ethanamine by reacting 4-bromopyridine with ethylenediamine. The second step involves the synthesis of 4-(1H-indol-2-yl)butanohydrazide by reacting 1H-indole-2-carboxylic acid with hydrazine hydrate and butyryl chloride. The final step involves the reaction of 2-(4-pyridinyl)ethanamine and 4-(1H-indol-2-yl)butanohydrazide to produce 4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide 1.
Aplicaciones Científicas De Investigación
Compound 1 has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various tissues. Additionally, it has been studied for its anti-bacterial properties and has shown potential in treating bacterial infections.
Propiedades
IUPAC Name |
4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14(15-9-11-20-12-10-15)22-23-19(24)8-4-6-17-13-16-5-2-3-7-18(16)21-17/h2-3,5,7,9-13,21H,4,6,8H2,1H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFZWUOQAPQEO-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCCC1=CC2=CC=CC=C2N1)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCCC1=CC2=CC=CC=C2N1)/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)

![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)

![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)



![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)